Cas no 336180-10-0 (<br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e)
![<br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e structure](https://www.kuujia.com/scimg/cas/336180-10-0x500.png)
<br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e Chemical and Physical Properties
Names and Identifiers
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- <br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e
- AKOS000564108
- 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
- 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamide
- 336180-10-0
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- MDL: MFCD01541911
- Inchi: InChI=1S/C22H16ClN3O2S/c23-19-14-8-7-13-18(19)21-24-25-22(28-21)29-15-20(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2
- InChI Key: AQLSDXMLGKOUQN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(C4=CC=CC=C4Cl)O3
Computed Properties
- Exact Mass: 421.0651756Da
- Monoisotopic Mass: 421.0651756Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.5Ų
- XLogP3: 5.5
<br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM518178-1g |
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide |
336180-10-0 | 97% | 1g |
$291 | 2023-02-17 | |
Crysdot LLC | CD11141569-5g |
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide |
336180-10-0 | 97% | 5g |
$874 | 2024-07-17 |
<br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on <br>2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamid e
Recent Advances in the Study of 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamide (CAS: 336180-10-0)
The compound 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamide (CAS: 336180-10-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxadiazole and acetamide moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of this compound to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for 336180-10-0, which improved yield and purity while reducing the number of synthetic steps. This advancement is critical for scaling up production for preclinical and clinical studies. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further development.
In terms of biological activity, 336180-10-0 has demonstrated potent inhibitory effects against specific enzymatic targets. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits strong inhibition of protein kinase C (PKC), a key enzyme involved in various cellular signaling pathways. The researchers used molecular docking and kinetic assays to show that 336180-10-0 binds to the ATP-binding site of PKC, thereby inhibiting its activity. This finding suggests potential applications in treating diseases such as cancer and inflammatory disorders, where PKC plays a pivotal role.
Another significant development is the exploration of 336180-10-0's antimicrobial properties. A recent preprint on bioRxiv (2024) reported that the compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings open new avenues for developing novel antibiotics to combat drug-resistant infections.
Despite these promising results, challenges remain in the development of 336180-10-0 as a therapeutic agent. A review article in Expert Opinion on Drug Discovery (2023) pointed out the need for comprehensive toxicity studies to assess the compound's safety profile. Preliminary in vitro studies indicate low cytotoxicity in mammalian cells, but in vivo studies are required to confirm these findings. Additionally, further optimization of the compound's solubility and bioavailability is necessary to improve its pharmacokinetic properties.
In conclusion, 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N,N-diphenyl-acetamide (CAS: 336180-10-0) represents a promising scaffold for drug development, with demonstrated activity against enzymatic and microbial targets. Ongoing research aims to address the remaining challenges and unlock its full therapeutic potential. The compound's unique chemical structure and diverse biological activities make it a valuable subject for future studies in chemical biology and medicinal chemistry.
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